Phthoramycin

説明

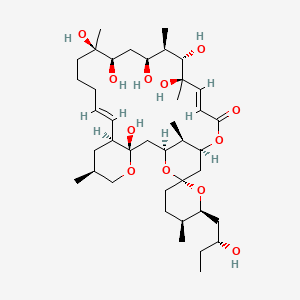

Phthoramycin is a novel antibiotic compound that was discovered in the culture broth of the actinomycete strain Streptomyces sp. WK-1875. It exhibits significant antifungal activity and has been shown to inhibit the growth of various plant pathogens, including Phytophthora species . The compound has a complex structure and is known for its herbicidal activity, making it a valuable tool in agricultural and pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions: Phthoramycin is produced through the fermentation of Streptomyces sp. WK-1875. The fermentation process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the compound . The carbon skeleton of this compound is derived from eight acetate units, six propionate units, and one isocaproate unit . The proposed biosynthetic pathway involves the incorporation of these units into the macrocyclic structure of this compound through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces sp. WK-1875 in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The purified compound is further processed to ensure its stability and efficacy for use in various applications .

化学反応の分析

Types of Reactions: Phthoramycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antifungal and herbicidal properties. These derivatives are often tested for their efficacy against different plant pathogens and other microorganisms .

科学的研究の応用

Phthoramycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of macrocyclic antibiotics. In biology, this compound is used to investigate the mechanisms of antifungal activity and herbicidal effects. In industry, this compound is used in the development of new agricultural products for controlling plant diseases .

作用機序

Phthoramycin exerts its effects by inhibiting cellulose biosynthesis in target organisms. This inhibition disrupts the cell wall structure of fungi and other pathogens, leading to their death . The molecular targets of this compound include enzymes involved in the biosynthesis of cellulose, such as cellulose synthase . The compound’s herbicidal activity is also attributed to its ability to inhibit cellulose biosynthesis in plants .

類似化合物との比較

Phthoramycin is unique among antibiotics due to its specific mode of action and its broad-spectrum activity against plant pathogens. Similar compounds include other macrocyclic antibiotics such as tetrin C and irumamycin, which also exhibit antifungal activity . this compound’s ability to inhibit cellulose biosynthesis sets it apart from these compounds . Additionally, this compound has a distinct chemical structure, with seven methyl groups and a hydroxy group at specific positions, which contributes to its unique biological properties .

List of Similar Compounds:- Tetrin C

- Irumamycin

- Ossamycin

- Malolactomycin A

- Liposidolide A

This compound’s unique properties and broad-spectrum activity make it a valuable compound for scientific research and industrial applications.

生物活性

Phthoramycin is a novel antibiotic compound derived from the actinomycete Streptomyces sp. WK-1875. It has garnered significant attention due to its antifungal properties and its effectiveness against various plant pathogens, particularly those belonging to the genus Phytophthora. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against specific pathogens, and potential applications in agriculture and medicine.

This compound primarily exerts its biological effects by inhibiting cellulose biosynthesis in target organisms. This inhibition disrupts the structural integrity of the cell walls in fungi and other pathogens, leading to cell death. The compound's unique mode of action differentiates it from other antibiotics, making it a valuable tool for both research and practical applications in disease control.

| Mechanism | Description |

|---|---|

| Inhibition of Cellulose | Disrupts cell wall synthesis in fungi and pathogens |

| Target Organisms | Effective against Phytophthora species |

| Result | Induces cell death through structural disruption |

Biological Activity Against Pathogens

This compound has shown promising results in laboratory studies against various plant pathogens. Its efficacy has been tested through Minimum Inhibitory Concentration (MIC) assays, demonstrating significant antifungal activity.

Case Studies

-

Efficacy Against Phytophthora infestans

- In a study examining the effects of this compound on Phytophthora infestans, the compound exhibited an MIC value indicating strong antifungal activity. This suggests its potential use in controlling late blight in potatoes and tomatoes.

-

Impact on Other Plant Pathogens

- This compound has also been tested against other species within the Phytophthora genus, yielding similar results. The compound effectively inhibited growth and sporulation, making it a candidate for bioherbicide development.

Table 2: Biological Activity Data

| Pathogen | MIC (mg/mL) | Observed Effects |

|---|---|---|

| Phytophthora infestans | 0.5 | Growth inhibition |

| Phytophthora capsici | 0.8 | Reduced sporulation |

| Phytophthora sojae | 1.0 | Cell wall disruption |

Industrial Applications

Due to its potent antifungal properties, this compound is being explored for various industrial applications:

- Agricultural Bioherbicide : this compound is being developed as a bioherbicide to control plant diseases caused by Phytophthora species.

- Research Tool : It serves as a model compound for studying the biosynthesis of macrocyclic antibiotics and understanding fungal resistance mechanisms.

Table 3: Potential Applications of this compound

| Application Type | Description |

|---|---|

| Bioherbicide | Control of Phytophthora diseases in crops |

| Research | Study of antibiotic biosynthesis mechanisms |

| Agricultural Products | Development of new fungicides |

特性

IUPAC Name |

(1S,3S,5'S,6S,6'S,8S,9E,14R,15R,17S,18R,19S,20R,21E,25S,27R,29R)-3,14,15,17,19,20-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5',6,14,18,20,29-hexamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68O12/c1-8-29(41)19-31-25(3)13-17-39(51-31)21-32-27(5)33(52-39)22-40(48)28(18-24(2)23-49-40)12-10-9-11-15-37(6,46)34(43)20-30(42)26(4)36(45)38(7,47)16-14-35(44)50-32/h10,12,14,16,24-34,36,41-43,45-48H,8-9,11,13,15,17-23H2,1-7H3/b12-10+,16-14+/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,36-,37+,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVZCZJOQPRHLO-SMUQHDSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1C(CCC2(O1)CC3C(C(O2)CC4(C(CC(CO4)C)C=CCCCC(C(CC(C(C(C(C=CC(=O)O3)(C)O)O)C)O)O)(C)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C[C@H]1[C@H](CC[C@]2(O1)C[C@H]3[C@@H]([C@@H](O2)C[C@]4([C@@H](C[C@@H](CO4)C)/C=C/CCC[C@@]([C@@H](C[C@@H]([C@H]([C@@H]([C@](/C=C/C(=O)O3)(C)O)O)C)O)O)(C)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119313-46-1 | |

| Record name | Phthoramycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119313461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHORAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298BBM170Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。